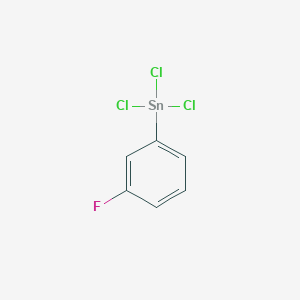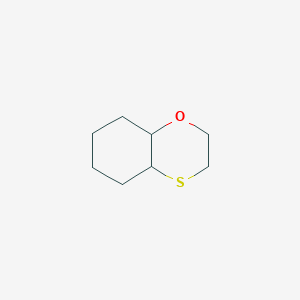
2-Methylsulfanylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of aniline, where a methylsulfanyl group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylsulfanylaniline;hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of a halogenated benzene derivative with a methylsulfanyl group. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance the yield and purity of the compound. The use of palladium-catalyzed amination reactions is one such method, which allows for efficient synthesis under milder conditions compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Methylsulfanylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylsulfanylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfonylaniline
- 4-Methylsulfanylaniline
- 2-Phenylsulfanylaniline
Uniqueness
2-Methylsulfanylaniline;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to other similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions and applications .
Properties
CAS No. |
63934-53-2 |
|---|---|
Molecular Formula |
C7H10ClNS |
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-methylsulfanylaniline;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H |
InChI Key |
LYJRLDKLNFNZRO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


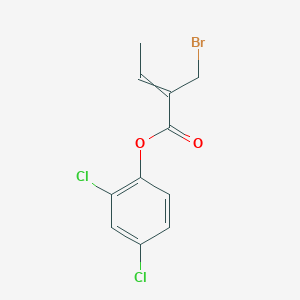
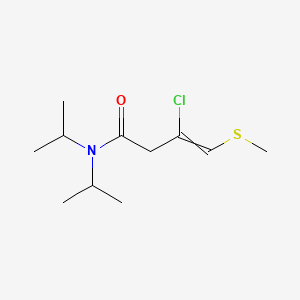
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
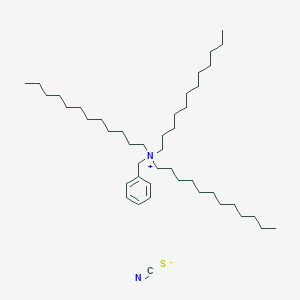
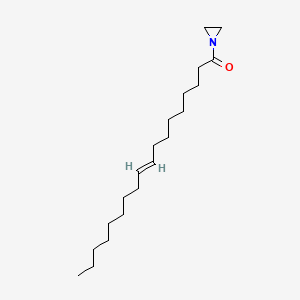
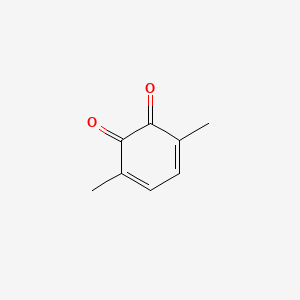
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
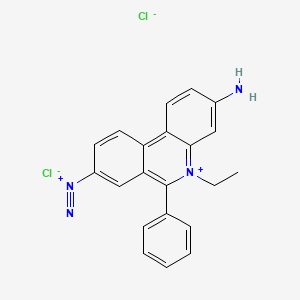
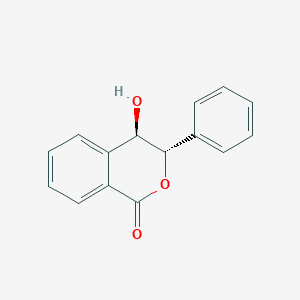
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
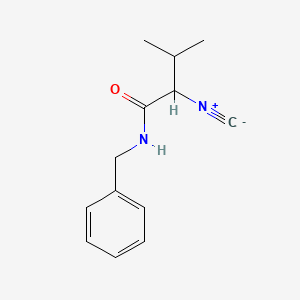
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
